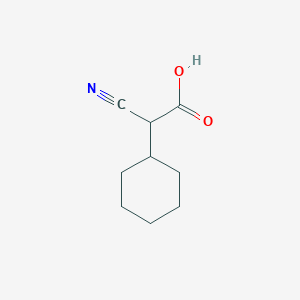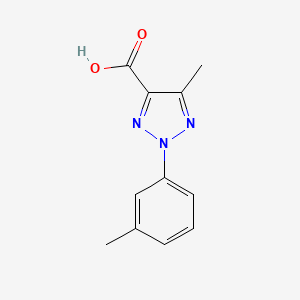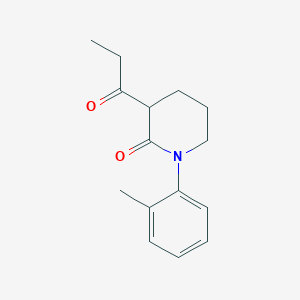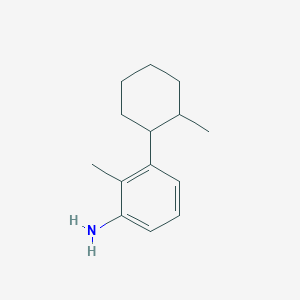
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde: Another pyridine derivative with an aldehyde group, but lacking the pyrrolidine moiety.
4-Hydroxy-2-methylpyrrolidine: A simpler compound that forms part of the structure of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde.
Uniqueness
This compound is unique due to the combination of its pyridine and pyrrolidine components, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-10(15)6-13(8)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3 |
Clé InChI |
PPLQMINKVRMMCL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1C2=C(C=CC=N2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine](/img/structure/B13222596.png)

![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13222616.png)

![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
![2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13222635.png)
![5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13222639.png)

![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)
